1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
Overview
Description
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione is a synthetic organic compound characterized by its unique triazinane ring structure and the presence of trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione typically involves the following steps:
Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Trifluoroethyl Groups: The trifluoroethyl groups are introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl groups can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoroethyl groups.
Scientific Research Applications
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl groups may enhance the compound’s binding affinity and specificity, while the triazinane ring structure provides stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione: Similar triazinane ring structure but with methyl groups instead of trifluoroethyl groups.
1-Amino-3,5-bis(2-chloroethyl)-1,3,5-triazinane-2,4,6-trione: Contains chloroethyl groups instead of trifluoroethyl groups.
Uniqueness
1-Amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of trifluoroethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-amino-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6N4O3/c8-6(9,10)1-15-3(18)16(2-7(11,12)13)5(20)17(14)4(15)19/h1-2,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAESQJXMRAFEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N1C(=O)N(C(=O)N(C1=O)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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